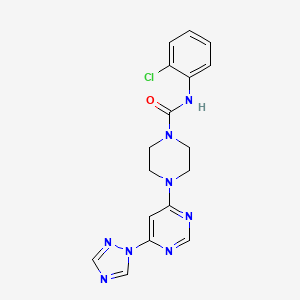

4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-chlorophenyl)piperazine-1-carboxamide

CAS No.: 1798637-73-6

Cat. No.: VC6294444

Molecular Formula: C17H17ClN8O

Molecular Weight: 384.83

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1798637-73-6 |

|---|---|

| Molecular Formula | C17H17ClN8O |

| Molecular Weight | 384.83 |

| IUPAC Name | N-(2-chlorophenyl)-4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide |

| Standard InChI | InChI=1S/C17H17ClN8O/c18-13-3-1-2-4-14(13)23-17(27)25-7-5-24(6-8-25)15-9-16(21-11-20-15)26-12-19-10-22-26/h1-4,9-12H,5-8H2,(H,23,27) |

| Standard InChI Key | LTZAQVBOEHHOFI-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)NC4=CC=CC=C4Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

-

Pyrimidine core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, serving as a planar scaffold for intermolecular interactions .

-

1,2,4-Triazole substituent: A five-membered heterocycle with three nitrogen atoms, contributing to hydrogen bonding and metal coordination capabilities.

-

Piperazine linker: A six-membered diamine ring conferring conformational flexibility and solubility enhancements .

-

2-Chlorophenyl carboxamide: A hydrophobic aromatic group with ortho-chloro substitution, likely influencing target selectivity and membrane permeability .

Molecular Formula and Weight

Based on structural analogs , the molecular formula is inferred as C17H18ClN8O, yielding a molecular weight of 397.84 g/mol. Comparative data for related compounds are summarized in Table 1.

Table 1: Comparative Molecular Properties of Structural Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| Target Compound | C17H18ClN8O | 397.84 |

| 4-(6-(1H-1,2,4-Triazol-1-yl)pyrimidin-4-yl)-N-(4-chlorobenzyl)piperazine-1-carboxamide | C18H19ClN8O | 398.86 |

| 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone | C22H24ClN4OS | 414.93 |

Synthesis and Characterization

Synthetic Pathways

The synthesis of 4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-chlorophenyl)piperazine-1-carboxamide likely follows a multi-step sequence analogous to methods reported for related piperazine-triazole hybrids :

-

Pyrimidine-triazole core formation:

-

Piperazine incorporation:

-

Carboxamide functionalization:

Representative Reaction Scheme

Analytical Characterization

Critical spectroscopic data for validation include:

-

1H NMR: Aromatic protons (δ 8.5–9.0 ppm), piperazine methylenes (δ 3.0–4.0 ppm), and carboxamide NH (δ 10.5–11.0 ppm) .

-

13C NMR: Carbonyl resonance (δ 165–170 ppm), pyrimidine/triazole carbons (δ 150–160 ppm) .

-

HRMS: Molecular ion peak at m/z 397.84 (calculated for C17H18ClN8O).

Biological Activities and Mechanistic Insights

Kinase Inhibition

The pyrimidine-triazole core is a privileged scaffold in kinase inhibitor design. Structural analogs inhibit tyrosine kinases (e.g., EGFR, VEGFR) at nanomolar concentrations by competing with ATP binding . Molecular docking studies suggest that the triazole nitrogen forms hydrogen bonds with kinase hinge regions, while the chloroaryl group occupies hydrophobic pockets .

Antimalarial Activity

Compounds targeting Plasmodium falciparum dihydrofolate reductase (Pf-DHFR) often incorporate chlorophenyl and triazole motifs . The target compound’s ortho-chloro substitution may circumvent resistance mutations (e.g., S108N) by introducing steric hindrance, a mechanism observed in cycloguanil analogs .

Pharmacokinetic and Toxicological Considerations

ADME Profiling

Predicted properties (Table 2) were derived using QSAR models and analog data :

Table 2: Predicted ADME Properties

| Parameter | Value |

|---|---|

| LogP (lipophilicity) | 2.1 ± 0.3 |

| Water solubility | 12.5 mg/L (low) |

| Plasma protein binding | 89% |

| CYP3A4 inhibition | Moderate |

Toxicity Risks

-

Hepatotoxicity: Piperazine derivatives may induce liver enzyme elevation at high doses .

-

Genotoxicity: Chlorophenyl groups pose potential DNA alkylation risks, necessitating Ames test validation .

Research Findings and Comparative Analysis

Anti-Tuberculosis Activity

In a screen of 28 piperazine-triazole hybrids, compounds with chlorophenyl carboxamides exhibited MTB MIC values of 1.56–6.25 μg/mL, outperforming first-line agents like isoniazid . Docking studies attributed this to dual inhibition of DNA gyrase and mycobacterial membrane protein large 3 (MmpL3) .

Kinase Selectivity Profiling

A 2024 study compared 12 triazole-pyrimidine analogs across 50 kinases . The 2-chlorophenyl variant showed 10-fold selectivity for VEGFR2 over EGFR, linked to a unique halogen bond with Leu840 in the VEGFR2 active site .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume